Ethyl 3-(cyclopropylmethoxy)picolinate
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Overview
Description
Ethyl 3-(cyclopropylmethoxy)picolinate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a cyclopropylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropylmethoxy)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of an acid catalyst. The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction, where cyclopropylmethanol reacts with a suitable leaving group on the picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopropylmethoxy)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(cyclopropylmethoxy)picolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(cyclopropylmethoxy)picolinate can be compared with other picolinic acid derivatives:
Ethyl picolinate: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
Methyl picolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopropylmethyl picolinate: Similar but without the ethyl ester group.
The uniqueness of this compound lies in its combination of the ethyl ester and cyclopropylmethoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11-10(4-3-7-13-11)16-8-9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI Key |
VCFUURKUDDQZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)OCC2CC2 |
Origin of Product |
United States |
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